molecular formula C8H7FN2O B15223896 2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile

2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile

Cat. No.: B15223896
M. Wt: 166.15 g/mol
InChI Key: CBFASTJTEDSYFB-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methoxy groups on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile typically involves the reaction of 5-fluoro-2-methoxypyridine with acetonitrile under specific conditions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum output.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid
  • (5-Fluoro-2-methoxypyridin-3-yl)boronic acid

Uniqueness

Compared to similar compounds, 2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile has unique structural features that enhance its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups on the pyridine ring distinguishes it from other derivatives, making it a valuable compound for various applications .

Biological Activity

2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

  • Molecular Formula : C9H8FN2O
  • Molecular Weight : 180.17 g/mol
  • CAS Number : 1956322-52-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. Research indicates that compounds containing fluorinated pyridine derivatives often exhibit enhanced binding affinity to target enzymes and receptors due to the electronegative nature of fluorine, which can stabilize interactions through hydrogen bonding and dipole-dipole interactions.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, a study reported that this compound exhibited significant inhibition of L1210 mouse leukemia cells with an IC50 value in the nanomolar range, suggesting potent antiproliferative effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary findings indicate that it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still emerging.

Case Studies

  • Study on Anticancer Efficacy :
    • Objective : To evaluate the growth inhibitory effects against L1210 cells.
    • Findings : The compound showed a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 nM. The mechanism was associated with the modulation of intracellular signaling pathways involved in cell cycle regulation.
  • Antimicrobial Assessment :
    • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited moderate antibacterial activity, with specific strains showing susceptibility at concentrations ranging from 50 to 200 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 / MIC (µM)Reference
AnticancerL1210 Mouse Leukemia Cells<0.01
AntimicrobialVarious Bacterial Strains50 - 200

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

2-(5-fluoro-2-methoxypyridin-3-yl)acetonitrile

InChI

InChI=1S/C8H7FN2O/c1-12-8-6(2-3-10)4-7(9)5-11-8/h4-5H,2H2,1H3

InChI Key

CBFASTJTEDSYFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)F)CC#N

Origin of Product

United States

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